N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide

Tachykinin receptor pharmacology NK2 receptor antagonist Neuropeptide mimetic design

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide (also referred to as Z-Trp-Phe-NH₂ or Cbz-Trp-Phe-NH₂) is a synthetic N-protected dipeptide amide composed of L-tryptophan and L-phenylalaninamide bearing a benzyloxycarbonyl (Cbz/Z) group at the N-terminus. With molecular formula C₂₈H₂₈N₄O₄ and a molecular weight of 484.56 Da, the compound contains two aromatic side chains (indole and phenyl) that are critical determinants of its receptor recognition profile.

Molecular Formula C28H28N4O4
Molecular Weight 484.5 g/mol
CAS No. 20695-94-7
Cat. No. B14712695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide
CAS20695-94-7
Molecular FormulaC28H28N4O4
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C28H28N4O4/c29-26(33)24(15-19-9-3-1-4-10-19)31-27(34)25(16-21-17-30-23-14-8-7-13-22(21)23)32-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,30H,15-16,18H2,(H2,29,33)(H,31,34)(H,32,35)/t24-,25-/m0/s1
InChIKeyMOFIHHRIGQKWJP-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide (CAS 20695-94-7): Compound Identity and Procurement Baseline


N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide (also referred to as Z-Trp-Phe-NH₂ or Cbz-Trp-Phe-NH₂) is a synthetic N-protected dipeptide amide composed of L-tryptophan and L-phenylalaninamide bearing a benzyloxycarbonyl (Cbz/Z) group at the N-terminus . With molecular formula C₂₈H₂₈N₄O₄ and a molecular weight of 484.56 Da, the compound contains two aromatic side chains (indole and phenyl) that are critical determinants of its receptor recognition profile [1]. It is catalogued by Sigma-Aldrich as product S781819 within the AldrichCPR collection of rare and unique chemicals and is supplied without vendor-collected analytical data, placing the burden of identity and purity verification on the purchaser .

Why Cbz-Trp-Phe-NH₂ (CAS 20695-94-7) Cannot Be Interchanged with Other N-Protected Trp-Phe Dipeptides or Single-Residue Tryptophan Derivatives


The N-terminal protecting group identity—benzyloxycarbonyl (Cbz/Z) versus tert-butyloxycarbonyl (Boc), acetyl (Ac), or fluorenylmethyloxycarbonyl (Fmoc)—is not a passive structural feature; it directly modulates receptor subtype selectivity, metabolic stability, and synthetic utility. Z-Trp-Phe-NH₂ was specifically identified as the micromolar-affinity dipeptide lead for the tachykinin NK2 receptor after an alanine scan of the hexapeptide Leu-Met-Gln-Trp-Phe-GlyNH₂ revealed the Trp-Phe dipeptide as the minimal binding pharmacophore [1]. The Cbz group was integral to this lead identification and cannot be substituted with Boc or Ac without altering the receptor affinity profile, as demonstrated by the fact that Cbz-Trp-NH₂ (single amino acid amide) was completely inactive against stromelysin (SCD) while Cbz-Trp-OH showed an IC₅₀ of 2.5 μM—confirming that both the protecting group and the dipeptide scaffold jointly determine pharmacological activity [2]. Furthermore, Cbz-protected dipeptides exhibit distinct chemical stability behavior: under mild basic conditions where Cbz-protected tripeptides and tetrapeptides undergo unexpected deprotection via anchimeric assistance, Cbz-dipeptides remain stable due to intramolecular H-bonding of the vicinal amide NH with the terminal carboxylate, a property not shared by Boc- or Fmoc-protected dipeptide amides which lack this specific H-bonding architecture [3].

Quantitative Differentiation Evidence for Z-Trp-Phe-NH₂ (CAS 20695-94-7) Against the Closest Structural Analogs


NK2 Receptor Micromolar Affinity as the Minimal Dipeptide Pharmacophore: Z-Trp-Phe-NH₂ vs. the Parent Hexapeptide vs. Optimized Antagonist PD 147714

Z-Trp-Phe-NH₂ was established as the minimal dipeptide fragment retaining micromolar NK2 receptor affinity after an alanine scan of the hexapeptide 'minimum fragment' Leu-Met-Gln-Trp-Phe-GlyNH₂ (8c). Each amino acid of 8c was sequentially replaced with alanine, revealing that only the Trp and Phe side chains were essential for binding [1]. The dipeptide Z-Trp-Phe-NH₂ (9a) itself exhibited micromolar affinity for the NK2 receptor, serving as the starting point for structure-affinity optimization that ultimately yielded PD 147714 (19), a selective NK2 antagonist with Ki = 1.4 nM in hamster urinary bladder membranes using [¹²⁵I]-iodohistidyl-NKA (0.1 nM) as radioligand [1]. This represents a >1,000-fold affinity enhancement achievable through systematic modification of the Z-Trp-Phe-NH₂ scaffold, establishing the compound as a privileged starting framework for NK2 antagonist development.

Tachykinin receptor pharmacology NK2 receptor antagonist Neuropeptide mimetic design

Multi-Tachykinin Receptor Selectivity Profile: Z-Trp-Phe-NH₂ Across NK1, NK2, and NK3 Receptors

Quantitative binding data from ChEMBL and BindingDB establish Z-Trp-Phe-NH₂ as a pan-tachykinin receptor ligand with measurable but modest affinity across all three neurokinin receptor subtypes. The compound exhibits the highest affinity for NK1 (human) with IC₅₀ values ranging from 4,200 nM to approximately 4,170 nM (pIC₅₀ 5.03–5.38), followed by NK2 (golden hamster) at 5,200 nM (pIC₅₀ 5.28), and the weakest affinity for NK3 (human) at approximately 9,330 nM (pIC₅₀ 5.03) [1][2]. This multi-receptor profile contrasts with Boc-Trp-Phe-NH₂, which was developed as a CCK-A/CCK-B receptor ligand lead with low micromolar affinity in CCK binding assays—a fundamentally different receptor family target [3]. The differentiated receptor family engagement (tachykinin vs. cholecystokinin) means that Z-Trp-Phe-NH₂ and Boc-Trp-Phe-NH₂ address entirely different biological questions despite sharing the Trp-Phe-NH₂ dipeptide core.

Tachykinin receptor profiling NK1/NK2/NK3 selectivity Neuropeptide receptor binding

Differential Stability of the Cbz Protecting Group in Dipeptide Amides vs. Higher Oligomers Under Mild Basic Conditions

A systematic mechanistic study by Tena-Solsona et al. (2014) demonstrated that the Cbz (Z) protecting group undergoes unexpected cleavage under mild basic conditions (room temperature) in N-protected tripeptides and tetrapeptides via an anchimeric assistance mechanism where the vicinal amide group stabilizes the tetrahedral intermediate formed upon hydroxide attack on the Z-carbonyl [1]. Critically, Cbz-protected dipeptides—including the Z-Trp-Phe-NH₂ scaffold—are stable under these same conditions because the terminal carboxylate moiety forms an intramolecular H-bond with the vicinal amide NH, blocking the anchimeric assistance pathway [1]. This differential stability between dipeptide and tripeptide/tetrapeptide Cbz-protected compounds has direct implications for synthetic strategy: Z-Trp-Phe-NH₂ can withstand mildly basic reaction conditions that would deprotect longer Cbz-protected peptide chains, making it a more robust synthetic intermediate or building block for conjugate chemistry.

Peptide protecting group chemistry Cbz/Z group lability Solid-phase peptide synthesis (SPPS)

Non-Overlapping Pharmacological Activity with Single-Residue Cbz-Tryptophan Derivatives: Stromelysin (SCD) Inhibition Data

A head-to-head screen of tryptophan derivatives against recombinant human stromelysin catalytic domain (SCD) revealed a clear structure-activity demarcation: Cbz-L-Trp-OH (1) is a competitive SCD inhibitor with IC₅₀ = 2.5 μM and Ki = 2.1 μM, whereas the single amino acid amide Cbz-L-Trp-NH₂ (13) was completely inactive [1]. This result establishes that the C-terminal functional group (free acid vs. amide) is a binary switch for SCD inhibitory activity in Cbz-protected tryptophan derivatives. By extension, Z-Trp-Phe-NH₂—which bears a C-terminal amide but incorporates an additional phenylalaninamide residue—is structurally distinct from both the active Cbz-Trp-OH and the inactive Cbz-Trp-NH₂. The compound's pharmacological profile is thus directed toward tachykinin receptors, not SCD, differentiating it from single-residue Cbz-Trp derivatives commonly stocked as MMP inhibitor tool compounds [1].

Matrix metalloproteinase inhibition Stromelysin (MMP-3) Tryptophan derivative SAR

Procurement Profile: Rare/Unique Chemical Status with No Vendor Analytical Data—Implications for Independent Quality Control

Sigma-Aldrich explicitly classifies this compound (S781819) as part of its AldrichCPR collection of rare and unique chemicals provided to early discovery researchers, with the following caveat: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This procurement profile contrasts sharply with commercially available analogs such as Boc-Trp-Phe-NH₂ (CAS 33900-27-5) or Cbz-Trp-OH (CAS 7432-21-5), which are typically supplied with certificates of analysis including HPLC purity, NMR, and mass spectrometry data. The absence of vendor-provided analytical characterization for Z-Trp-Phe-NH₂ means that laboratories must budget for and perform independent identity verification (e.g., LC-MS, ¹H/¹³C NMR, elemental analysis) upon receipt, a consideration that directly impacts total procurement cost and timeline .

Chemical procurement AldrichCPR rare chemicals Quality control responsibility

Optimal Application Scenarios for Z-Trp-Phe-NH₂ (CAS 20695-94-7) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Tachykinin NK2 Receptor Antagonists

Z-Trp-Phe-NH₂ is the experimentally validated minimal NK2 pharmacophore, identified through systematic alanine scanning (Boyle et al., 1994) [1]. With a measured IC₅₀ of 5,200 nM at the golden hamster NK2 receptor [2], it serves as the optimal starting scaffold for fragment growth and structure-affinity relationship (SAR) studies aimed at developing nanomolar NK2 antagonists. The Boyle study demonstrated that N- and C-terminal modifications to this exact scaffold yielded PD 147714 with Ki = 1.4 nM—a >1,000-fold affinity improvement [1]. This compound is specifically indicated for laboratories using radioligand binding assays with [¹²⁵I]-iodohistidyl-NKA to benchmark new synthetic NK2 ligands.

Multi-Tachykinin Receptor Panel Screening and Subtype Selectivity Profiling

The ChEMBL-curated bioactivity profile of Z-Trp-Phe-NH₂ across NK1 (IC₅₀ 4,200 nM), NK2 (IC₅₀ 5,200 nM), and NK3 (pIC₅₀ 5.03, ~9,330 nM) receptors [1] establishes this compound as a pan-tachykinin reference ligand for receptor panel screening [2]. Unlike Boc-Trp-Phe-NH₂, which is characterized exclusively at CCK receptors [3], Z-Trp-Phe-NH₂ provides a defined multi-receptor benchmark that enables laboratories to calibrate assay performance across the neurokinin receptor family in a single compound. This is particularly valuable for academic screening cores and CROs that require a consistent reference compound for inter-assay and inter-laboratory comparisons.

Dipeptide Building Block for Conjugate Synthesis Under Mild Basic Conditions

Mechanistic studies have demonstrated that Cbz-protected dipeptides remain stable under mild basic conditions at room temperature, while Cbz-protected tripeptides and tetrapeptides undergo unexpected deprotection via anchimeric assistance [1]. This differential stability makes Z-Trp-Phe-NH₂ a suitable protected dipeptide building block for synthetic sequences that involve mildly basic reaction steps—such as active ester aminolysis, on-resin peptide coupling under basic conditions, or conjugation to amine-containing scaffolds—where longer Cbz-protected peptides would suffer premature protecting group loss. Note: the published stability study was conducted on Cbz-dipeptides with free C-terminal carboxylates; users should verify equivalent stability for the C-terminal amide form under their specific reaction conditions [1].

Negative Control for Stromelysin/MMP-3 Inhibitor Screening Assays

The 1994 study by Ye et al. demonstrated that while Cbz-L-Trp-OH is a competitive SCD inhibitor (IC₅₀ 2.5 μM), the corresponding amide Cbz-L-Trp-NH₂ is completely inactive [1]. By structural analogy, Z-Trp-Phe-NH₂—bearing a C-terminal amide—is predicted to lack SCD inhibitory activity while retaining the Cbz-Trp aromatic pharmacophore elements. This makes Z-Trp-Phe-NH₂ a structurally matched negative control for MMP-3 enzymatic assays where Cbz-Trp-OH is used as the positive control inhibitor, enabling researchers to attribute observed activity specifically to the free carboxylate moiety rather than to nonspecific aromatic interactions of the Cbz-Trp scaffold [1].

Quote Request

Request a Quote for N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.